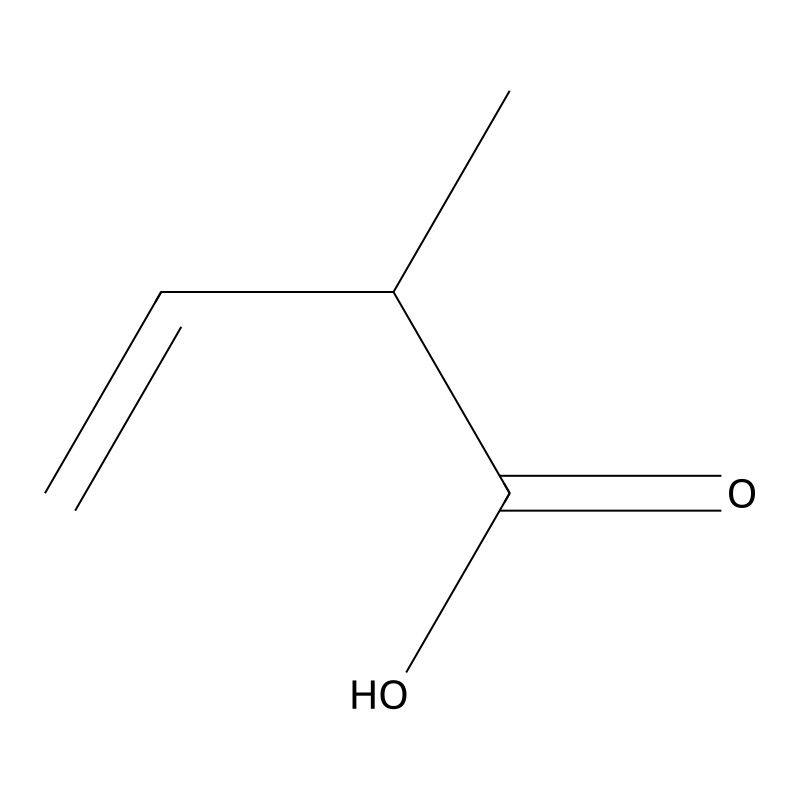2-Methylbut-3-enoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential as a Building Block in Organic Synthesis
2-Methylbut-3-enoic acid, a branched-chain fatty acid, holds potential as a building block for organic synthesis due to its functional groups []. The presence of both a carboxylic acid group (COOH) and a terminal alkene (C=C) allows for various chemical transformations. Researchers can utilize these functionalities to create more complex molecules with desired properties [].
2-Methylbut-3-enoic acid is characterized by its structural formula, which includes a branched chain and a double bond between the second and third carbon atoms. It has a molecular weight of approximately 100.1158 g/mol and is recognized for its distinct properties, such as a melting point of around 20.44°C and a boiling point of approximately 42-43°C at reduced pressure . This compound is soluble in water and has various applications in organic synthesis and biochemistry.
Currently available scientific literature does not cover a specific mechanism of action for 2-MBEA.
- Esterification: It can react with alcohols to form esters, which are important in the production of fragrances and flavorings.
- Hydrogenation: The double bond can be hydrogenated to yield saturated compounds.
- Addition Reactions: Being an alkene, it can undergo electrophilic addition reactions, such as with bromine or sulfuric acid.
These reactions illustrate its versatility as a building block in organic synthesis.
Research indicates that 2-methylbut-3-enoic acid exhibits biological activity, particularly in relation to its role as a metabolic intermediate. It is involved in the biosynthesis of certain amino acids and can influence metabolic pathways related to energy production. Its derivatives have been studied for potential therapeutic effects, including anti-inflammatory properties and roles in cellular signaling.
Several synthetic routes exist for producing 2-methylbut-3-enoic acid:
- From Isobutylene: A common method involves the reaction of isobutylene with carbon monoxide and water under acidic conditions.
- Via Alkylation: Another approach includes the alkylation of acetic acid derivatives using suitable alkyl halides.
- Biotechnological Methods: Microbial fermentation processes have also been explored for synthesizing this compound from renewable resources.
These methods highlight the compound's accessibility for both laboratory and industrial applications.
2-Methylbut-3-enoic acid finds utility in various fields:
- Chemical Industry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.
- Flavoring Agents: Due to its unique flavor profile, it is employed in food additives.
- Research: Its derivatives are often studied for their potential biological activities and applications in drug development.
Studies on the interactions of 2-methylbut-3-enoic acid with other biomolecules have shown that it can modulate enzymatic activities and influence metabolic pathways. Its interactions with proteins involved in energy metabolism are particularly noteworthy, suggesting potential roles in metabolic engineering and therapeutic applications.
Several compounds share structural similarities with 2-methylbut-3-enoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methylcrotonic Acid | C₅H₈O₂ | Similar structure; used in similar applications |
| Crotonic Acid | C₄H₆O₂ | Lacks methyl group; less branched |
| 2-Methylpropanoic Acid | C₄H₈O₂ | Saturated; different reactivity profile |
| β-Methylacrylic Acid | C₅H₈O₂ | Similar reactivity; differing stereochemistry |
2-Methylbut-3-enoic acid stands out due to its branched structure, which influences its reactivity and biological activity compared to these similar compounds. Its unique double bond configuration allows for specific reactions that may not occur with other analogs.
XLogP3
GHS Hazard Statements
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]
Pictograms

Corrosive






